molecular formula C14H19NO B13711609 1-(4-Butylphenyl)-2-pyrrolidinone

1-(4-Butylphenyl)-2-pyrrolidinone

Cat. No.: B13711609
M. Wt: 217.31 g/mol
InChI Key: FJLSGKDNMMCAHF-UHFFFAOYSA-N
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Description

1-(4-Butylphenyl)-2-pyrrolidinone is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidinone ring attached to a butyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Butylphenyl)-2-pyrrolidinone typically involves the reaction of 4-butylbenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Butylphenyl)-2-pyrrolidinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

1-(4-Butylphenyl)-2-pyrrolidinone has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)-2-pyrrolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

  • 1-(4-Butylphenyl)-5-oxo-3-pyrrolidinecarboxylic acid
  • 1-(4-Butylphenyl)-2-pyrrolidone

Comparison: 1-(4-Butylphenyl)-2-pyrrolidinone is unique due to its specific substitution pattern and the presence of the pyrrolidinone ring. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(4-butylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C14H19NO/c1-2-3-5-12-7-9-13(10-8-12)15-11-4-6-14(15)16/h7-10H,2-6,11H2,1H3

InChI Key

FJLSGKDNMMCAHF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2CCCC2=O

Origin of Product

United States

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